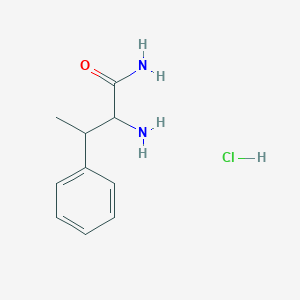

2-Amino-3-phenylbutanamide hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-amino-3-phenylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDKHAJNHFWRMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Evolving Landscape of Beta-Methyl Phenylalanine Amide Analogs: A Technical Guide to Biological Activity and Therapeutic Potential

Abstract

Beta-methyl phenylalanine derivatives (β-PADs) represent a versatile and therapeutically significant class of compounds.[1][2][3] Their structural analogy to natural α-amino acids allows for recognition by biological systems, while the β-amino acid structure confers enhanced stability against proteolytic degradation.[1][2] This technical guide provides an in-depth exploration of the biological activities of beta-methyl phenylalanine amide analogs, with a primary focus on their role as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. We will delve into the synthetic strategies, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols for evaluating these promising therapeutic agents. Furthermore, this guide will touch upon other emerging biological targets and future directions for this fascinating class of molecules.

Introduction: The Significance of the β-Phenylalanine Scaffold

The β-phenylalanine scaffold is a privileged structure in medicinal chemistry. Its inherent chirality, combined with the potential for diverse substitutions on both the phenyl ring and the amide moiety, provides a rich chemical space for drug discovery.[1][2][3] The primary advantage of β-PADs lies in their pseudopeptidic nature, which allows them to interact with biological targets typically addressed by peptides, but with superior pharmacokinetic properties due to increased enzymatic stability.[1][2]

Historically, the synthesis of enantiomerically pure β-PADs posed a significant challenge. However, recent advancements in both asymmetric catalysis and biocatalysis have made a wide array of these building blocks more accessible, fueling their exploration for various therapeutic applications.[1][2]

Core Biological Activity: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

A major focus of research into beta-methyl phenylalanine amide analogs has been their potent inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4).

Mechanism of Action: The Incretin Effect

DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis.[4][5] It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[4][5] By inhibiting DPP-4, these analogs prevent the degradation of incretins, leading to prolonged insulin release and improved glycemic control in patients with type 2 diabetes.[4][5]

The following diagram illustrates the mechanism of DPP-4 inhibition:

Caption: Mechanism of DPP-4 Inhibition by β-Methyl Phenylalanine Amide Analogs.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have been conducted to optimize the potency and selectivity of these analogs as DPP-4 inhibitors. Key findings include:

-

The Amide Moiety: The nature of the amide substituent is critical for activity. Analogs incorporating structures like pyrrolidin-2-yl methyl amides have shown high potency.[4][5]

-

Phenyl Ring Substitution: Substitutions on the phenyl ring significantly influence inhibitory activity. For instance, a meta-substitution with a sulfamoyl group has been shown to enhance DPP-4 inhibition.[4][5] Halogen atoms such as fluorine, chlorine, and bromine have also been explored to increase the potency of the compounds.[6][7]

-

Stereochemistry: The stereochemistry of the beta-methyl group and the overall molecule is crucial for optimal binding to the active site of the DPP-4 enzyme.

The design of these inhibitors often falls into two categories: substrate-based and non-substrate-based. Substrate-based inhibitors are proline mimetics that occupy specific pockets (S1 and S2) within the DPP-4 active site.[6]

Quantitative Analysis of Inhibitory Potency

The efficacy of different beta-methyl phenylalanine amide analogs as DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Analog Class | Key Structural Feature | Reported IC50 Range | Reference |

| β-amino pyrrole-2-carbonitrile analogs | Pyrrole-2-carbonitrile moiety | 0.004 to 113.6 µM | [4][5] |

| Fused β-homophenylalanine analogs | Pyrrolidin-2-yl methyl amides | As low as 0.87 nM | [4][5] |

| Triazolopiperazine β-amino amides | Triazolopiperazine core | As low as 2 nM | [4] |

| Benzimidazole-based analogs | Non-covalent benzimidazole core | As low as 8 nM | [4][5] |

Exploring Broader Biological Activities

While DPP-4 inhibition is a well-established activity, the β-phenethylamine backbone, from which these analogs are derived, is known to interact with various other biological targets.

Central Nervous System (CNS) Activity

β-phenethylamine (PEA) is an endogenous trace amine that acts as a central nervous system stimulant.[8][[“]] It modulates monoamine neurotransmission by interacting with the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2).[8] Analogs of PEA, including beta-methylated derivatives, have been shown to interact with dopamine (DAT) and norepinephrine (NET) transporters.[10][11]

-

Dopamine Reuptake Inhibition: Several β-PEA derivatives have demonstrated inhibitory activity against DAT, suggesting potential applications in conditions where dopamine modulation is beneficial.[12]

-

Analgesic Effects: Studies in animal models have shown that β-phenylethylamine and its methylated derivatives can elicit analgesic effects, potentially through the involvement of catecholamines.[13]

The potential for CNS activity warrants careful consideration in the drug development process, particularly concerning selectivity and off-target effects.

Essential Experimental Protocols

The evaluation of beta-methyl phenylalanine amide analogs requires a suite of robust in vitro and in vivo assays.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol provides a reliable method for determining the IC50 of test compounds against DPP-4.

Principle: This assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin). The release of the highly fluorescent AMC is directly proportional to DPP-4 activity.

Materials:

-

Recombinant human DPP-4 enzyme

-

Gly-Pro-AMC substrate

-

Tris buffer (pH 7.5)

-

Test compounds (analogs) and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.

-

Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the test compound or control. c. Add the DPP-4 enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the Gly-Pro-AMC substrate.

-

Data Acquisition: Immediately begin monitoring the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) using the plate reader.

-

Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. b. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System:

-

Positive Control: A known DPP-4 inhibitor should yield an IC50 value within the expected range.

-

Negative Control: Wells with no inhibitor should show maximum enzyme activity.

-

Blank: Wells with no enzyme should show no increase in fluorescence.

The following diagram outlines the experimental workflow:

Caption: Workflow for the In Vitro DPP-4 Inhibition Assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

For promising compounds, in vivo efficacy is often assessed using an OGTT in a relevant animal model (e.g., ICR mice).[4][5] This test evaluates the compound's ability to improve glucose disposal after a glucose challenge.

Synthesis Strategies

The synthesis of beta-methyl phenylalanine amide analogs typically involves the coupling of a protected beta-methyl phenylalanine core with a desired amine.[14][15] Modern coupling reagents like propylphosphonic anhydride (T3P®) are often employed to achieve high yields and purity.[15] Chiral resolution or asymmetric synthesis methods are crucial for obtaining the desired enantiomerically pure compounds.[1][2]

Conclusion and Future Directions

Beta-methyl phenylalanine amide analogs have proven to be a highly successful class of DPP-4 inhibitors. The extensive research in this area has led to the development of potent and selective therapeutic agents for type 2 diabetes. However, the biological activity of this scaffold is not limited to DPP-4. Future research should focus on:

-

Exploring Other Therapeutic Targets: A systematic evaluation of these analogs against other proteases and CNS targets could uncover novel therapeutic applications.

-

Optimizing Pharmacokinetic Properties: Further modifications to the core structure could lead to improved oral bioavailability and longer half-lives, potentially enabling less frequent dosing.

-

Developing Novel Synthetic Methodologies: The development of more efficient and "green" synthetic routes will be crucial for the large-scale and sustainable production of these compounds.[2]

The versatility and proven efficacy of the beta-methyl phenylalanine amide scaffold ensure that it will remain an area of active investigation in medicinal chemistry for years to come.

References

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC. National Center for Biotechnology Information. [Link]

-

Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. PubMed. [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC. National Center for Biotechnology Information. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC. National Center for Biotechnology Information. [Link]

-

Analgesic effects of β-phenylethylamine and various methylated derivatives in mice. National Center for Biotechnology Information. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. OUCI. [Link]

-

Synthesis of some Amide derivatives and their Biological activity. ResearchGate. [Link]

-

Synthesis, Characterization and Biological study of Phenylalanine Amide derivatives | Request PDF. ResearchGate. [Link]

-

Biological Activity of Phenylalanine Amide Analogues. ResearchGate. [Link]

-

β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study - PMC. National Center for Biotechnology Information. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). PubMed. [Link]

-

Phenethylamine. Wikipedia. [Link]

-

Reinforcing effects of phenethylamine analogs found in dietary supplements - PMC. National Center for Biotechnology Information. [Link]

-

(PDF) The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters. ResearchGate. [Link]

-

What is Phenethylamine (PEA) mechanism of action?. Consensus. [Link]

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents [ouci.dntb.gov.ua]

- 8. Phenethylamine - Wikipedia [en.wikipedia.org]

- 9. consensus.app [consensus.app]

- 10. Reinforcing effects of phenethylamine analogs found in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 13. Analgesic effects of β-phenylethylamine and various methylated derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sphinxsai.com [sphinxsai.com]

- 15. researchgate.net [researchgate.net]

The Strategic Application of 2-Amino-3-phenylbutanamide HCl as a Stereodefined Scaffold in Asymmetric Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount, as the biological activity of a molecule is intrinsically tied to its three-dimensional structure.[1][] Chiral building blocks are fundamental tools that provide a reliable and efficient means to introduce specific stereogenic centers into complex molecular architectures.[3] This guide provides a technical overview of 2-Amino-3-phenylbutanamide HCl, a versatile yet specific chiral building block. We will explore its structural features, propose robust synthetic strategies, and detail its potential applications in constructing high-value, stereochemically defined molecules for pharmaceutical development. This document is intended for researchers and scientists who require a deep, practical understanding of how to leverage such building blocks to achieve precise stereochemical control in their synthetic endeavors.

The Imperative of Chirality in Pharmaceutical Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry and pharmacology.[4] These mirror images, known as enantiomers, can have identical physical properties in an achiral environment but often exhibit profoundly different physiological effects in the chiral environment of the body.[1] Most biological targets, such as enzymes and receptors, are chiral, leading to stereospecific interactions with drug molecules. Consequently, one enantiomer of a drug may be therapeutically active while the other is inactive or, in some cases, toxic.

This reality necessitates that the synthesis of pharmaceutical agents be designed to produce a single, desired enantiomer.[5] Asymmetric synthesis is the field dedicated to this challenge, and the use of chiral building blocks is a cornerstone strategy.[][6] These optically active molecules serve as foundational units, embedding the required stereochemistry into the synthetic pathway from an early stage, thereby simplifying purification and ensuring the stereochemical integrity of the final product.[3][7]

Physicochemical Profile: 2-Amino-3-phenylbutanamide

2-Amino-3-phenylbutanamide is a derivative of phenylalaninamide containing two stereogenic centers at the C2 and C3 positions. This results in four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The hydrochloride (HCl) salt form enhances the compound's stability and solubility in polar solvents, making it a convenient starting material for various synthetic transformations.

The relative stereochemistry of the amino and methyl groups defines the diastereomers (syn or anti), while the absolute configuration (R/S) defines the specific enantiomer. The control and verification of this stereochemistry are critical for its successful application.

Caption: Stereoisomers of 2-Amino-3-phenylbutanamide.

The following table summarizes the key computed physicochemical properties for the free base form, (2R,3S)-2-amino-3-phenylbutanamide. These values are essential for planning reactions, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | PubChem[8] |

| Molecular Weight | 178.23 g/mol | PubChem[8] |

| Topological Polar Surface Area | 69.1 Ų | PubChem[8] |

| XLogP3 | 0.5 | PubChem[8] |

| Hydrogen Bond Donor Count | 2 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[8] |

| Rotatable Bond Count | 3 | PubChem[8] |

Synthetic Pathways and Methodologies

The synthesis of enantiomerically pure 2-Amino-3-phenylbutanamide HCl is a critical first step. While multiple routes are conceivable, a common and reliable strategy involves the amidation of the corresponding amino acid, 2-amino-3-phenylbutanoic acid. This approach preserves the existing stereochemistry of the starting material.

The following workflow outlines a standard laboratory-scale synthesis. The key principle is the protection of the amine functionality to prevent side reactions, followed by activation of the carboxylic acid for efficient amidation, and concluding with deprotection and salt formation.

Caption: Proposed workflow for synthesizing the target chiral building block.

This protocol is a representative procedure adapted from standard peptide coupling and deprotection methodologies.

Materials:

-

(2R,3S)-2-Amino-3-phenylbutanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane, Tetrahydrofuran (THF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Ammonium chloride (NH₄Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

4M HCl in 1,4-Dioxane

-

Ethyl acetate (EtOAc), Dichloromethane (DCM)

-

Saturated aqueous solutions of NaHCO₃ and NaCl (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Boc Protection:

-

Dissolve 1.0 eq of (2R,3S)-2-amino-3-phenylbutanoic acid in a 1:1 mixture of 1,4-dioxane and water.

-

Add 2.5 eq of NaHCO₃ and stir until dissolved.

-

Add 1.1 eq of Boc₂O dissolved in 1,4-dioxane dropwise at room temperature.

-

Stir the reaction mixture overnight.

-

Remove the organic solvent under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the N-Boc protected amino acid.

-

-

Amidation:

-

Dissolve 1.0 eq of the N-Boc protected amino acid in anhydrous DCM.

-

Add 1.2 eq of HOBt and 1.2 eq of EDC. Stir for 15 minutes at 0 °C.

-

In a separate flask, dissolve 1.5 eq of NH₄Cl and 3.0 eq of DIPEA in DCM and stir for 30 minutes.

-

Add the amine solution to the activated acid solution at 0 °C and allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude N-Boc protected amide. Purify by flash chromatography if necessary.

-

-

Deprotection and Salt Formation:

-

Dissolve the purified N-Boc protected amide in a minimal amount of DCM or EtOAc.

-

Add a 5-fold excess of 4M HCl in 1,4-dioxane.

-

Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-Amino-3-phenylbutanamide HCl.

-

Core Applications in Stereoselective Synthesis

The true value of 2-Amino-3-phenylbutanamide HCl lies in its application as a scaffold to build more complex molecules. Its primary amine and amide functionalities, combined with its defined stereocenters, allow it to be incorporated into target molecules where control of 3D space is essential. A prime example is its use in the synthesis of peptidomimetics, which are crucial in drug development, particularly for protease inhibitors.[9]

One key application is to use the existing stereocenters to direct the formation of a new one. For example, the primary amine can be transformed into an imine, and subsequent nucleophilic addition can be directed by the adjacent stereocenter, leading to a diastereomerically enriched product.

Caption: Using the building block to direct new stereocenter formation.

This protocol illustrates how 2-Amino-3-phenylbutanamide can be used to synthesize a 1,2-diamine derivative, a common motif in bioactive molecules.

Objective: To perform a diastereoselective addition of a Grignard reagent to an imine derived from (2R,3S)-2-amino-3-phenylbutanamide.

Materials:

-

(2R,3S)-2-Amino-3-phenylbutanamide HCl

-

Benzaldehyde

-

Anhydrous Toluene, Anhydrous THF

-

Methylmagnesium bromide (MeMgBr, 3.0 M in ether)

-

Dean-Stark apparatus

-

Aqueous NH₄Cl solution

Procedure:

-

Free-Base Formation and Imine Condensation:

-

Neutralize 1.0 eq of the HCl salt with a mild base (e.g., NaHCO₃ solution) and extract the free amine into an organic solvent like DCM. Dry and concentrate to obtain the free base.

-

To a solution of the free amine in anhydrous toluene, add 1.1 eq of benzaldehyde.

-

Fit the flask with a Dean-Stark trap and reflux the mixture for 4-6 hours to remove water azeotropically, driving the reaction to completion.

-

Monitor imine formation by TLC or ¹H NMR.

-

Once complete, remove the toluene under reduced pressure to yield the crude chiral imine.

-

-

Diastereoselective Grignard Addition:

-

Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

-

Slowly add 1.5 eq of methylmagnesium bromide solution dropwise via syringe. The rationale for low temperature is to maximize kinetic control and enhance diastereoselectivity.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature and extract with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

-

Analysis and Purification:

-

Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (d.r.).

-

Purify the product by flash column chromatography on silica gel to isolate the major diastereomer.

-

The stereochemical outcome is dictated by Felkin-Anh or related models, where the nucleophile attacks the imine carbon from the face opposite the largest substituent on the adjacent chiral center.

-

Quality Control and Stereochemical Verification

The utility of any chiral building block is contingent on its enantiomeric and diastereomeric purity. Rigorous analytical characterization is non-negotiable.

-

Chiral High-Performance Liquid Chromatography (HPLC): The most definitive method for determining enantiomeric excess (ee) and diastereomeric ratio (d.r.). The sample is run on a chiral stationary phase column (e.g., Chiralpak® or Chiralcel®), which separates the different stereoisomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR confirm the chemical structure, they cannot distinguish between enantiomers. However, the use of chiral resolving agents (e.g., Mosher's acid) or chiral lanthanide shift reagents can be used to determine enantiomeric purity by creating diastereomeric complexes that are distinguishable by NMR.

-

Polarimetry: Measures the rotation of plane-polarized light. While a useful indicator of optical activity, it does not provide a direct measure of enantiomeric purity unless a literature value for the pure enantiomer is available for comparison.

Conclusion

2-Amino-3-phenylbutanamide HCl represents a valuable and highly specific tool for the asymmetric synthesis of complex molecules. Its well-defined stereocenters provide a robust platform for introducing chirality and directing subsequent stereoselective transformations. By understanding its physicochemical properties, mastering its synthesis, and applying it in mechanistically sound ways, researchers in drug discovery and medicinal chemistry can effectively leverage this building block to construct novel, enantiomerically pure pharmaceutical candidates. The protocols and frameworks presented in this guide offer a practical foundation for its successful implementation in the laboratory.

References

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from en.wikipedia.org. [Link]

-

University of Windsor. (n.d.). Asymmetric Synthesis. Retrieved from uwindsor.ca. [Link]

-

University of York. (n.d.). Asymmetric Synthesis. Retrieved from york.ac.uk. [Link]

-

ACS Publications. (n.d.). Chiral auxiliaries for asymmetric synthesis. The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride. National Institutes of Health. [Link]

-

PubChem. (n.d.). (2R,3S)-2-amino-3-phenylbutanamide. National Institutes of Health. [Link]

-

PMC. (n.d.). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

- Google Patents. (n.d.). CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

PubChem. (n.d.). 2-Amino-3-methylbutanamide hydrochloride. National Institutes of Health. [Link]

-

RSC Publishing. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. [Link]

- Patsnap. (n.d.). Preparation method of 2-amino-2-phenylbutyric acid.

-

RSC Publishing. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. [Link]

-

PMC. (2022). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. National Center for Biotechnology Information. [Link]

-

PMC. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-Phenylbutanamide. National Institutes of Health. [Link]

-

PMC. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Nine physicochemical properties for 20 amino acid types. [Link]

-

MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. york.ac.uk [york.ac.uk]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (2R,3S)-2-amino-3-phenylbutanamide | C10H14N2O | CID 93681416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]

Peptide coupling conditions using 2-Amino-3-phenylbutanamide HCl

An Application Guide to Peptide Coupling with 2-Amino-3-phenylbutanamide HCl

Introduction: Navigating Steric Hindrance in Peptide Synthesis

The synthesis of peptides, the building blocks of proteins and powerful therapeutic agents, is a cornerstone of modern drug discovery and chemical biology. The formation of the amide bond between two amino acid residues is the fundamental reaction in this process. While standard peptide coupling is well-established, the incorporation of non-canonical or structurally complex amino acids presents unique challenges. 2-Amino-3-phenylbutanamide, with its stereocenters and bulky phenyl and methyl groups at the β-carbon, represents a sterically hindered amine component. Its successful incorporation into a growing peptide chain requires carefully optimized conditions to achieve high yields and minimize side reactions.

This technical guide, designed for researchers and drug development professionals, provides a detailed exploration of the principles and protocols for the effective use of 2-Amino-3-phenylbutanamide HCl in peptide coupling reactions. We will delve into the rationale behind reagent selection, provide step-by-step solution-phase protocols, and offer insights into troubleshooting common issues associated with sterically demanding couplings.

Section 1: A Deep Dive into the Reaction Components

A successful coupling reaction hinges on understanding the nature of each component: the amine, the carboxylic acid, and the activating agent.

The Amine Component: 2-Amino-3-phenylbutanamide HCl

The primary amine of 2-Amino-3-phenylbutanamide serves as the nucleophile in the coupling reaction. Its key structural features demand special consideration:

-

HCl Salt: The molecule is supplied as a hydrochloride salt, meaning the primary amine is protonated and non-nucleophilic. It is critical to neutralize the salt with a non-nucleophilic base in situ to liberate the free amine for the reaction.

-

Steric Hindrance: The presence of both a methyl and a phenyl group on the carbon adjacent to the amine-bearing carbon creates significant steric bulk. This bulk can impede the approach of the activated carboxylic acid, potentially slowing down the reaction rate and requiring more powerful coupling reagents.

Caption: Structure of 2-Amino-3-phenylbutanamide.[1]

The Carboxyl Component: N-Protected Amino Acid

The incoming carboxylic acid partner must have its N-terminus protected (e.g., with Fmoc or Boc) to prevent self-polymerization. The choice of protecting group will dictate the overall synthetic strategy, particularly the deprotection conditions required later.

Coupling Reagents: A Comparative Analysis

The choice of coupling reagent is the most critical factor for successfully incorporating a hindered amine. The reagent's role is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[2]

-

Carbodiimides (e.g., EDC, DCC): These are classic activating agents that function by forming a highly reactive O-acylisourea intermediate.[3][4] While cost-effective, their intermediates can be unstable and may rearrange into an unreactive N-acylurea.[3] To improve efficiency and suppress racemization, they are almost always used with additives like 1-Hydroxybenzotriazole (HOBt).[3][5][6] The primary drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is often insoluble and requires filtration for removal.[3][4] EDC is water-soluble, making its corresponding urea byproduct easier to remove via aqueous workup.[3][7]

-

Onium Salts (e.g., HBTU, HATU): These reagents, typically based on aminium or phosphonium salts, are highly efficient and have become the gold standard for difficult couplings. They react with the carboxylic acid in the presence of a base to form an active ester in situ.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activates the carboxyl group to form an HOBt active ester, which is highly reactive and minimizes racemization.[8][9][10][11]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is even more reactive than HBTU, especially for hindered systems.[12][13][14] Its structure is based on 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and making HATU the reagent of choice for challenging sequences.[15]

-

Section 2: Experimental Protocols for Solution-Phase Coupling

Given the unique nature of 2-Amino-3-phenylbutanamide, solution-phase synthesis offers flexibility for optimization. The following protocols provide a robust starting point.

Mandatory Pre-Coupling Step: Amine Neutralization

Before initiating any coupling reaction, the 2-Amino-3-phenylbutanamide HCl must be neutralized.

-

Dissolve 2-Amino-3-phenylbutanamide HCl (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DCM).

-

Add a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1 eq.).

-

Stir the mixture at room temperature for 15-20 minutes. This solution containing the free amine is now ready for the coupling reaction.

Protocol 1: High-Efficiency Coupling with HATU (Recommended)

This protocol is recommended for maximizing yield and minimizing reaction time, given the steric hindrance of the amine.

-

Carboxyl Activation: In a separate flask, dissolve the N-protected amino acid (1.05 eq.) and HATU (1.05 eq.) in an anhydrous aprotic solvent (e.g., DMF).[13]

-

Add DIPEA (2.5 eq.) to the carboxylic acid/HATU mixture. The solution may change color.

-

Allow the activation to proceed for 5-10 minutes at room temperature.[16]

-

Coupling Reaction: Add the pre-activated carboxyl solution to the flask containing the neutralized 2-Amino-3-phenylbutanamide solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC or LC-MS. Due to steric hindrance, the reaction may require 2 to 18 hours for completion.[13]

-

Workup: Once the reaction is complete, proceed to the workup and purification steps outlined in Section 4.

Protocol 2: Classic Carbodiimide Coupling with EDC/HOBt

This method is a viable, more economical alternative, though it may require longer reaction times.

-

Reaction Setup: In a single flask, combine the N-protected amino acid (1.1 eq.), HOBt (1.2 eq.), and the neutralized 2-Amino-3-phenylbutanamide solution in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Initiation: Add EDC·HCl (1.2 eq.) to the cooled solution in one portion.

-

Coupling Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours).

-

Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, proceed to workup and purification (Section 4). The aqueous workup is particularly effective for removing the water-soluble urea byproduct generated from EDC.[3]

Section 3: Data Summary and Workflow Visualization

Table 1: Summary of Reagent Stoichiometry

| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |

| Amine Component | 1.0 eq. | 1.0 eq. |

| Carboxyl Component | 1.05 - 1.2 eq. | 1.1 - 1.3 eq. |

| Coupling Reagent | HATU (1.05 - 1.2 eq.) | EDC·HCl (1.2 - 1.5 eq.) |

| Additive | N/A (HOAt is integral) | HOBt (1.2 - 1.5 eq.) |

| Base (Total) | DIPEA (2.5 - 4.0 eq.) | DIPEA/NMM (1.1 eq. for neutralization) |

| Solvent | DMF, NMP, DCM | DMF, DCM |

| Typical Time | 2 - 18 hours | 12 - 24 hours |

| Temperature | Room Temperature | 0 °C to Room Temperature |

Note: Equivalents are relative to the limiting reagent, typically the 2-Amino-3-phenylbutanamide.

Workflow Visualization

Caption: General workflow for peptide coupling.

Section 4: Post-Coupling Workup and Purification

Proper purification is essential to isolate the desired dipeptide from unreacted starting materials, reagents, and byproducts.

Standard Aqueous Workup

-

Quenching: Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

-

Washing: Transfer the solution to a separatory funnel and wash sequentially with:

-

5% citric acid or 1M HCl solution (to remove excess base).

-

Saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and HOBt).

-

Brine (saturated NaCl solution).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Chromatographic Purification

Due to the similar polarities of peptide products and some byproducts, chromatographic purification is almost always necessary.

-

Flash Column Chromatography: An effective method for initial purification of the crude product using a silica gel stationary phase and a gradient of solvents like Hexane/Ethyl Acetate or DCM/Methanol.

-

Reversed-Phase HPLC (RP-HPLC): The gold standard for achieving high purity (>95%).[17][18] A C18 column is typically used with a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape.[17] Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized.

Section 5: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incomplete neutralization of the amine HCl salt. 2. Insufficiently reactive coupling agent for the hindered amine. 3. Inactive/degraded coupling reagent. | 1. Ensure at least 1.1 eq. of base is used for neutralization prior to coupling. 2. Switch from EDC/HOBt to HATU. Increase reaction time and/or temperature slightly (e.g., to 40 °C). 3. Use fresh, high-quality reagents stored under anhydrous conditions. |

| Racemization Detected | Loss of stereochemical integrity at the α-carbon of the activated amino acid. | Ensure an additive like HOBt (with EDC) or HOAt (integral to HATU) is used. Avoid excess base or prolonged exposure to high temperatures.[5] |

| Guanidinylation Byproduct | (Observed with HBTU/HATU) The amine attacks the uronium core of the coupling reagent instead of the active ester.[19] | Pre-activate the carboxylic acid with HATU/base for a few minutes before adding the amine. This consumes the coupling reagent to form the active ester, minimizing its availability for the side reaction.[16] |

| Difficult Byproduct Removal | Insoluble DCU from DCC coupling. | Switch to EDC for a water-soluble urea byproduct or use onium salt reagents which generate soluble byproducts.[3] |

Conclusion

The successful incorporation of 2-Amino-3-phenylbutanamide HCl into peptide structures is readily achievable with a rational approach to reaction design. The primary challenges—the need for amine neutralization and overcoming steric hindrance—can be effectively managed by selecting a high-potency coupling reagent like HATU and ensuring correct stoichiometry and reaction order. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently utilize this and other sterically demanding building blocks, expanding the chemical space available for innovative peptide-based drug discovery and development.

References

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

-

Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

Kimmerlin, T., & Seebach, D. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Journal of Peptide Science, e3493. [Link]

-

Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

-

Aapptec. (n.d.). Technical Support Information Bulletin 2105 - HATU. [Link]

-

Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

-

Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. [Link]

-

ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

-

Wikipedia. (n.d.). HATU. [Link]

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]

-

Wikipedia. (n.d.). HBTU. [Link]

-

Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. [Link]

-

Royal Society of Chemistry. (2016). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 14, 10956-10960. [Link]

-

Reddit. (2024, December 16). HATU coupling - what's the best order?[Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 301-343. [Link]

-

PubChem. (n.d.). (2R,3S)-2-amino-3-phenylbutanamide. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

Sources

- 1. (2R,3S)-2-amino-3-phenylbutanamide | C10H14N2O | CID 93681416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 6. youtube.com [youtube.com]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 9. HBTU - Wikipedia [en.wikipedia.org]

- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. peptide.com [peptide.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 15. HATU - Wikipedia [en.wikipedia.org]

- 16. reddit.com [reddit.com]

- 17. peptide.com [peptide.com]

- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Derivatization of 2-Amino-3-phenylbutanamide in Drug Design

Abstract

This document provides a comprehensive guide for the chemical derivatization of 2-amino-3-phenylbutanamide, a chiral scaffold with significant potential in medicinal chemistry. By strategically modifying its primary amine and amide functionalities, researchers can generate diverse chemical libraries for screening and lead optimization. This guide details field-proven protocols for N-acylation, reductive amination, amide reduction, and bioisosteric replacement. Each protocol is accompanied by an explanation of the underlying chemical principles, its strategic relevance in drug design, and visual workflows to ensure reproducible execution.

Introduction: The Strategic Value of the 2-Amino-3-phenylbutanamide Scaffold

The 2-amino-3-phenylbutanamide core structure presents a compelling starting point for drug discovery. It is a derivative of β-methylphenylalanine, incorporating two key functional groups amenable to chemical modification: a primary α-amino group and a primary amide. Its inherent chirality, as seen in stereoisomers like (2R,3S)-2-amino-3-phenylbutanamide, offers a defined three-dimensional arrangement crucial for specific interactions with biological targets[1].

Derivatization of this scaffold allows for the systematic exploration of chemical space to modulate key drug-like properties, including:

-

Potency and Selectivity: Introducing new functional groups can create additional binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with a target receptor or enzyme.

-

Pharmacokinetic Profile (ADME): Modifications can enhance metabolic stability, improve membrane permeability, and alter solubility.[2][3]

-

Physicochemical Properties: Adjusting lipophilicity, polarity, and basicity can optimize a compound's overall suitability for development.

This guide focuses on four primary derivatization strategies targeting the two reactive centers of the molecule.

Core Reactive Sites and Strategic Considerations

The 2-amino-3-phenylbutanamide scaffold offers two primary points for chemical modification. The choice of which site to modify depends on the specific goals of the drug design campaign.

-

The α-Amino Group: This primary amine is a strong nucleophile, making it an ideal handle for introducing a wide variety of substituents through acylation and alkylation reactions.

-

The Amide Group: While less reactive than the amine, the amide bond can be modified through reduction or be completely replaced with a bioisostere to enhance metabolic stability.[4][5]

For selective modification, especially when multi-step syntheses are planned, the primary amine may require protection using standard protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc).

Derivatization of the α-Amino Group

The primary amine is the most accessible functional group for derivatization. The following protocols are robust and widely used in medicinal chemistry.

Strategy 1: N-Acylation to Introduce Diverse Functionality

Scientific Rationale: N-acylation is a fundamental transformation that converts the primary amine into a secondary amide.[6][7][8] This strategy is powerful for several reasons:

-

Exploring Hydrogen Bonding: The newly formed amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor.

-

Modulating Lipophilicity: The nature of the acyl group (aliphatic, aromatic, heterocyclic) can be varied to systematically tune the compound's lipophilicity (LogP).

-

Introducing New Pharmacophores: Acylating agents can introduce specific pharmacophoric elements known to interact with certain target classes.

Experimental Protocol: General N-Acylation via Acyl Chloride

This protocol describes a standard Schotten-Baumann reaction condition, which is effective for a wide range of acyl chlorides.[9][10]

Materials:

-

2-Amino-3-phenylbutanamide (1.0 eq)

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

1 M HCl (aqueous)

-

Saturated NaHCO₃ (aqueous)

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-3-phenylbutanamide (1.0 eq) and the base (TEA or DIPEA, 1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the N-acylated derivative.

Workflow Visualization:

Caption: N-Acylation Experimental Workflow.

Strategy 2: Reductive Amination for N-Alkylation

Scientific Rationale: Reductive amination is a highly effective method for forming carbon-nitrogen bonds, allowing for the introduction of primary or secondary alkyl groups onto the primary amine.[11][12] This reaction proceeds in two stages: the formation of an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction.[13][14]

-

Modulating Basicity: This method converts a primary amine into a more basic secondary or tertiary amine, which can be crucial for interacting with acidic residues in a binding pocket or for improving solubility.

-

Exploring New Vectors: The introduced alkyl groups can explore different regions of a binding site compared to the planar system introduced by N-acylation.

Experimental Protocol: One-Pot Reductive Amination

This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that can be used in a one-pot procedure.[12]

Materials:

-

2-Amino-3-phenylbutanamide (1.0 eq)

-

Aldehyde or Ketone (1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (catalytic amount, optional)

-

Saturated NaHCO₃ (aqueous)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a stirred solution of 2-amino-3-phenylbutanamide (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 1-2 drops).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Transfer to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Workflow Visualization:

Sources

- 1. (2R,3S)-2-amino-3-phenylbutanamide | C10H14N2O | CID 93681416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. benthamscience.com [benthamscience.com]

- 5. Replacement of amide with bioisosteres led to a new series of potent adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

Incorporation of 2-Amino-3-phenylbutanamide into enzyme inhibitors

Application Note: Incorporation of 2-Amino-3-phenylbutanamide into Peptidomimetic Enzyme Inhibitors

Introduction & Rationale

2-Amino-3-phenylbutanamide (also referred to as the amide of

By introducing a methyl group at the

Key Applications:

-

Serine Protease Inhibitors: Mimicking the P1 residue for Chymotrypsin-like enzymes.

-

Aspartic Protease Inhibitors: Transition state mimics for HIV Protease or BACE1.

-

GPCR Ligands: Stabilizing turn conformations in bioactive peptides.

Chemical Biology & Stereochemistry

The introduction of the

-

Structure:

-2-amino-3-phenylbutanamide -

Pharmacophore: The phenyl ring engages in

-stacking or hydrophobic interactions within the enzyme's S1 subsite, while the amide terminus often hydrogen bonds with the catalytic triad or backbone carbonyls.

Protocol 1: Solid-Phase Incorporation (SPPS)

Objective: Synthesize a peptide-based inhibitor containing the 2-Amino-3-phenylbutanamide moiety at the C-terminus. Method: Fmoc-based Solid Phase Peptide Synthesis (SPPS) on Rink Amide Resin.[1]

Challenges: The steric bulk of the

Required Reagents:

-

Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g).

-

Building Block: Fmoc-

- -

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIPEA (N,N-Diisopropylethylamine).[1]

-

Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

-

Resin Preparation:

-

Swell 100 mg of Rink Amide resin in DCM (30 min), then wash with DMF (3x).

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x).

-

-

Coupling of

-MePhe (The Critical Step):-

Note: Use a 4-fold molar excess of amino acid.

-

Dissolve Fmoc-

- -

Add HOAt (4 eq) to enhance activation and reduce racemization.

-

Add DIPEA (8 eq) immediately before adding to the resin.

-

Reaction: Shake at room temperature for 2 hours (double the standard time).

-

Optimization: If available, use Microwave irradiation (75°C, 25 Watts) for 10 mins to drive the reaction to completion.

-

-

Monitoring:

-

Perform a Chloranil Test (preferred over Kaiser test for secondary amines or hindered primary amines).

-

Result: No blue/green particles = Complete coupling.

-

-

Elongation:

-

Proceed with standard Fmoc-SPPS for the remaining residues (e.g., P2, P3 positions).

-

-

Cleavage:

-

Treat resin with TFA/TIS/H

O (95:2.5:2.5) for 3 hours. -

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

-

Result: The C-terminal amide is generated from the Rink linker, yielding the target ...-Peptide-

-

-

Visualization: Synthesis Workflow

Caption: Optimized SPPS workflow for sterically hindered

Protocol 2: Enzymatic Inhibition Assay

Objective: Determine the inhibition constant (

Materials:

-

Enzyme:

-Chymotrypsin (bovine pancreas). -

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).

-

Buffer: 50 mM Tris-HCl, 10 mM CaCl

, pH 7.8. -

Inhibitor: The synthesized peptide containing 2-Amino-3-phenylbutanamide.

Methodology:

-

Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.

-

Incubation: Mix 10 nM enzyme with varying concentrations of inhibitor (0.1 nM to 10

M) in the assay buffer. Incubate for 15 min at 25°C to allow equilibrium binding. -

Initiation: Add substrate (Suc-AAPF-pNA) to a final concentration of 100

M ( -

Measurement: Monitor the release of p-nitroaniline by absorbance at 410 nm over 10 minutes using a kinetic microplate reader.

-

Analysis: Plot initial velocity (

) vs. [Inhibitor]. Fit data to the Morrison equation (for tight-binding inhibitors) or standard IC50 curves.

Data Presentation Template:

| Inhibitor Analog | Configuration | Selectivity (vs Trypsin) | |

| H-Phe-NH | L | 5400 | 1.0 |

| H- | 45 | >100 | |

| H- | 890 | 12 |

Note: The

Visualization: Mechanism of Inhibition

Caption: Mechanism of competitive inhibition driven by conformational constraint of the P1 residue.

References

-

Hruby, V. J., et al. (1991). "Conformational constraints in the design of receptor selective peptides: Conformational analysis and molecular dynamics." Journal of Computer-Aided Molecular Design, 5(3), 245-255. Link

-

Sewell, A. L., et al. (2023). "Noncovalent Peptide Stapling Using Alpha-Methyl-L-Phenylalanine for

-Helical Peptidomimetics." Journal of the American Chemical Society, 145(30), 16450-16459. Link -

BenchChem Application Note. (2025). "Incorporation of N-methylalanine and constrained analogs into Peptide Chains." BenchChem Technical Library. Link

-

PubChem Compound Summary. (2025). "(2R,3S)-2-amino-3-phenylbutanamide."[2] National Center for Biotechnology Information. Link

-

Lee, H. J., et al. (2019). "Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acids."[3] Biochemical and Biophysical Research Communications. Link

Sources

Technical Support Center: Synthesis of 2-Amino-3-phenylbutanamide HCl

Welcome to the technical support center for the synthesis of 2-Amino-3-phenylbutanamide HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reaction for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of 2-Amino-3-phenylbutanamide HCl is consistently low. What are the likely causes and how can I improve it?

Low overall yield is a frequent issue and can typically be attributed to one or more of the following stages: incomplete amide bond formation, competing side reactions, or losses during workup and purification.

A. Incomplete Amide Bond Formation:

The direct condensation of a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid must be "activated". The choice of coupling reagent is critical for achieving high yields.

-

Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.[1][3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[1][3][4] EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification.[4][5]

-

Additives to Minimize Side Reactions and Improve Yield: The O-acylisourea intermediate can rearrange to a stable N-acylurea, a common cause of low yields.[6][7] To prevent this, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included. These additives react with the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine to form the desired amide.[4]

B. Competing Side Reactions:

Beyond the formation of N-acylurea, other side reactions can diminish your yield.

-

Racemization: If your starting materials are chiral, the harsh conditions of some activation methods (e.g., acyl chloride formation) or the use of certain coupling reagents can lead to racemization.[8] Using milder coupling agents like HATU or HBTU can minimize this risk.[5]

-

Starting Material Decomposition: Overly aggressive reaction conditions, such as high temperatures or extreme pH, can lead to the decomposition of your starting materials or product.[9] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times.[9]

C. Losses During Workup and Purification:

Significant product loss can occur during the isolation and purification steps.

-

Aqueous Workup: 2-Amino-3-phenylbutanamide is a relatively polar molecule and may have some solubility in water. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover dissolved product.

-

Precipitation/Crystallization: The final HCl salt is typically isolated by precipitation or crystallization. Incomplete precipitation will directly impact your yield. Ensure the solution is sufficiently concentrated and cooled, and consider adding an anti-solvent to induce precipitation.[10][11]

Q2: I am observing significant impurities in my final product. How can I identify and minimize them?

The presence of impurities can complicate downstream applications. Here are some common culprits and strategies to mitigate them:

-

N,N'-dicyclohexylurea (DCU): If you are using DCC as your coupling reagent, the DCU byproduct can be difficult to remove due to its low solubility in many organic solvents.[12] Filtering the reaction mixture before workup can remove the bulk of the DCU. If it persists, it can often be removed by recrystallization.

-

N-acylurea: As mentioned previously, this is a common byproduct when using carbodiimide coupling agents.[6][7] The use of HOBt or NHS as an additive is the most effective way to suppress its formation.[4]

-

Unreacted Starting Materials: If your reaction has not gone to completion, you will have unreacted carboxylic acid and amine in your crude product. Monitor the reaction by TLC to ensure all the limiting reagent has been consumed.[9] Adjusting the stoichiometry, for instance by using a slight excess of the amine, can help drive the reaction to completion.[9]

Q3: I'm having difficulty with the final HCl salt formation. What is the best procedure?

The formation of the hydrochloride salt serves both to purify the amine and to improve its stability and handling properties.[13][14]

-

Choice of Acid: It is crucial to use anhydrous HCl. This can be in the form of a solution in an organic solvent like diethyl ether, dioxane, or isopropanol, or as a gas.[10][11][15] Using aqueous HCl can introduce water, which may hinder precipitation and lead to a gummy or oily product.

-

Procedure: Dissolve the purified free amine in a suitable dry, aprotic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Cool the solution in an ice bath and slowly add a solution of HCl in an organic solvent dropwise with stirring.[10][11] The hydrochloride salt should precipitate out of the solution.

-

Troubleshooting Precipitation: If the salt does not precipitate, the solution may be too dilute. You can try to concentrate the solution under reduced pressure. Alternatively, adding a non-polar anti-solvent like hexane can help to induce precipitation. If the product oils out, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Typical Yield Range | Advantages | Disadvantages |

| DCC | None/HOBt/NHS | 60-90% | Inexpensive, effective.[3][12] | DCU byproduct is poorly soluble; risk of N-acylurea formation.[7][12] |

| EDC | None/HOBt/NHS | 70-95% | Water-soluble urea byproduct, easy to remove.[3][5] | More expensive than DCC; can still form N-acylurea without additives.[6] |

| HATU | DIPEA/NMM | 85-98% | High yields, fast reaction times, low racemization.[5] | Expensive. |

| HBTU | DIPEA/NMM | 80-95% | Similar to HATU but less expensive.[5] | Can cause racemization in sensitive substrates. |

| SOCl₂ | None | 50-80% | Inexpensive, generates reactive acyl chloride.[16] | Harsh conditions (heat often required), generates HCl which can protonate the amine.[16][17] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-3-phenylbutanamide using EDC/HOBt

-

To a solution of 2-amino-3-phenylbutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M), add HOBt (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC.HCl (1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.

-

Add the desired amine (1.1 eq) followed by a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Formation of the Hydrochloride Salt

-

Dissolve the purified 2-Amino-3-phenylbutanamide in a minimal amount of a dry solvent such as diethyl ether or ethyl acetate.[15]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2 M solution of HCl in diethyl ether dropwise with vigorous stirring.

-

Observe for the formation of a white precipitate.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting slurry at 0 °C for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the 2-Amino-3-phenylbutanamide HCl salt.

Visualizations

Caption: Troubleshooting workflow for low yield synthesis.

Caption: EDC-mediated amide coupling mechanism.

References

-

Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

YouTube. Amine and HCl - salt formation reaction. (2022-06-06). Retrieved from [Link]

-

ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. (2020-02-03). Retrieved from [Link]

-

Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. (2025-08-28). Retrieved from [Link]

-

ResearchGate. How to make a salt of a novel compound?. (2012-07-25). Retrieved from [Link]

-

PubMed. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]

-

Sciencemadness.org. Forming oxalte salts of amines. (2021-08-26). Retrieved from [Link]

-

Wikipedia. Carbodiimide. Retrieved from [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019-09-01). Retrieved from [Link]

- Green Chemistry (RSC Publishing). The preparation and applications of amides using electrosynthesis. (2020-11-02). DOI:10.1039/D0GC02976A

-

ResearchGate. Why did my amide syntesis does not work?. (2021-04-14). Retrieved from [Link]

-

Reddit. Tips and tricks for difficult amide bond formation?. (2021-10-20). Retrieved from [Link]

-

Reddit. Amide from carboxylic acid synthesis. (2024-04-12). Retrieved from [Link]

Sources

- 1. Amide Synthesis [fishersci.co.uk]

- 2. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 6. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbodiimide - Wikipedia [en.wikipedia.org]

- 8. hepatochem.com [hepatochem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. youtube.com [youtube.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. sciencemadness.org [sciencemadness.org]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

Technical Support Center: Resolving Solubility Issues of 2-Amino-3-phenylbutanamide HCl in Water

Welcome to the dedicated technical support guide for 2-Amino-3-phenylbutanamide HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for solubility challenges. Our objective is to equip you with the scientific principles and validated methods necessary for the successful preparation and application of this compound in your research.

Introduction: Understanding the Solubility of Amine HCl Salts

2-Amino-3-phenylbutanamide HCl is the hydrochloride salt of an amino acid derivative. In principle, the salt form is intended to improve aqueous solubility over the free base.[1][2] However, researchers frequently face challenges in dissolving this compound due to a variety of factors, including pH, temperature, and the presence of other solutes.[3] This guide will provide a systematic approach to diagnose and resolve these solubility issues, thereby ensuring the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common questions and initial difficulties encountered when working with 2-Amino-3-phenylbutanamide HCl.

Question 1: Why is my 2-Amino-3-phenylbutanamide HCl not dissolving in water, despite being a hydrochloride salt?

Answer: While the hydrochloride salt form generally enhances water solubility, several factors can hinder dissolution. A primary factor is the solution's pH.[][5] The hydrochloride salt is created by reacting the basic amino group with hydrochloric acid.[6] When dissolved in neutral water, the resulting solution may be slightly acidic. However, the final pH may not be optimal for maintaining the fully protonated (and thus more soluble) state of the amine. The inherent properties of the 2-Amino-3-phenylbutanamide molecule, such as the hydrophobicity contributed by the phenyl group, also play a crucial role.

Question 2: I prepared a solution, but a precipitate formed over time. What is happening?

Answer: This phenomenon, often called "crashing out," is typically due to a shift in equilibrium. This can be initiated by changes in temperature, as solubility often decreases at lower temperatures, or by a gradual change in pH. For example, the absorption of atmospheric CO2 can slightly lower the pH of an unbuffered solution, which can affect the solubility of pH-sensitive compounds. It is also possible that you initially created a supersaturated solution, which is inherently unstable.

Question 3: Can I heat the solution to improve the solubility of 2-Amino-3-phenylbutanamide HCl?

Answer: Gentle heating can be an effective way to increase both the rate of dissolution and the solubility limit. However, the thermal stability of the compound is a critical consideration.[7][8] Prolonged exposure to high temperatures may lead to degradation.[7][9] It is advisable to use a controlled temperature water bath and to visually monitor for any signs of decomposition, such as a change in color. If you intend to heat the solution for an extended period, a preliminary thermal stability test on a small sample is recommended.

Part 2: Systematic Troubleshooting Workflow

A systematic approach is essential when addressing solubility challenges. The following workflow offers a step-by-step guide to identify the root cause and implement an effective solution.

Caption: Systematic workflow for troubleshooting solubility issues.

Part 3: In-Depth Experimental Protocols

The following protocols provide detailed methodologies for the key troubleshooting steps outlined above.

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the optimal pH for dissolving 2-Amino-3-phenylbutanamide HCl.

Rationale: The solubility of an amine salt is highly dependent on the pH of the solution. The primary amine group of 2-Amino-3-phenylbutanamide has a pKa (the pH at which 50% of the molecules are ionized). To maintain solubility, the pH of the solution should be kept at least 1-2 pH units below the pKa of the amine, ensuring that the majority of the molecules are in their protonated, charged, and more soluble form.

Materials:

-

2-Amino-3-phenylbutanamide HCl

-

Type I (ultrapure) water

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flasks

Procedure:

-

Prepare a suspension of 2-Amino-3-phenylbutanamide HCl in Type I water at a concentration slightly above your target.

-

Place the suspension on a stir plate and begin gentle agitation.

-

Immerse the calibrated pH probe into the suspension and record the initial pH.

-

Slowly add 0.1 M HCl dropwise to the suspension. Monitor the pH and observe any changes in the amount of undissolved solid.

-

Continue adding acid until the compound is fully dissolved. Record the pH at which complete dissolution occurs.

-

(Optional) To determine the pH at which precipitation begins, slowly add 0.1 M NaOH to the clear solution and note the pH at which the first signs of cloudiness or precipitate appear.

Data Interpretation:

| pH Range | Observation | Implication |

| > pKa | Poor solubility / Precipitation | The amine is predominantly in its uncharged, less soluble free base form. |

| ≈ pKa | Partial solubility | A significant portion of the amine is in the free base form. |

| < pKa | Good solubility | The amine is predominantly in its protonated, charged, and more soluble hydrochloride salt form. |

Protocol 2: Co-Solvent Screening

Objective: To identify a suitable co-solvent system to enhance the solubility of 2-Amino-3-phenylbutanamide HCl.